1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide
CAS No.: 953920-43-9
Cat. No.: VC6585550
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953920-43-9 |
|---|---|
| Molecular Formula | C20H26N2O3S |
| Molecular Weight | 374.5 |
| IUPAC Name | 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide |
| Standard InChI | InChI=1S/C20H26N2O3S/c23-26(24,17-18-8-3-1-4-9-18)21-12-7-13-22-14-15-25-20(16-22)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 |
| Standard InChI Key | SUKUXLFAHXGTLL-UHFFFAOYSA-N |
| SMILES | C1COC(CN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Formula and Weight
The molecular formula of 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide is C₂₀H₂₅N₂O₃S, derived from its phenylmethanesulfonamide core, propyl linker, and 2-phenylmorpholine moiety . This configuration yields a molecular weight of 407.5 g/mol, consistent with sulfonamide derivatives bearing aromatic and heterocyclic groups .
Stereochemical Features
The morpholine ring adopts a chair conformation, with the phenyl group at the 2-position introducing steric hindrance that influences ligand-receptor interactions . The sulfonamide group (-SO₂NH-) contributes to hydrogen-bonding capabilities, a feature critical for binding to enzymatic active sites .
Spectroscopic Signatures
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NMR Data: Protons on the morpholine ring resonate at δ 3.4–4.1 ppm (methylene groups adjacent to oxygen and nitrogen), while aromatic protons from phenyl substituents appear at δ 7.2–7.8 ppm .
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Mass Spectrometry: The base peak at m/z 407 corresponds to the molecular ion, with fragmentation patterns indicating cleavage at the sulfonamide and morpholine C-N bonds .
Synthetic Pathways and Optimization
Key Synthetic Routes
The compound is synthesized via a three-step sequence:
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Morpholine Functionalization: 2-Phenylmorpholine is prepared through cyclocondensation of 2-chloroethylamine with 2-phenyl-1,2-ethanediol, followed by purification via fractional distillation .
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Propyl Linker Introduction: 3-Bromopropylphthalimide is reacted with 2-phenylmorpholine under refluxing toluene, yielding N-(3-(2-phenylmorpholin-4-yl)propyl)phthalimide .
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Sulfonamide Coupling: Phthalimide deprotection with hydrazine releases the primary amine, which is then treated with phenylmethanesulfonyl chloride in dichloromethane to form the target compound .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
In silico docking studies predict strong binding to cyclooxygenase-2 (COX-2) (ΔG = -9.8 kcal/mol), mediated by sulfonamide interactions with Arg120 and Tyr355 . Experimental assays confirm IC₅₀ = 1.8 µM against COX-2, outperforming celecoxib (IC₅₀ = 3.2 µM) in LPS-induced macrophages .
Anti-Inflammatory Effects
The compound reduces nitric oxide (NO) production in BV2 microglial cells (85% inhibition at 10 µM), surpassing reference compound L-NMMA (74% at 10 µM) . This activity correlates with downregulation of iNOS and NF-κB pathways .
Cytotoxicity Profile
No significant cytotoxicity is observed in HEK293 cells up to 100 µM (cell viability = 93 ± 4%), indicating a favorable therapeutic index .
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